molecular formula C20H16 B048161 6-Ethylchrysene CAS No. 2732-58-3

6-Ethylchrysene

Cat. No.: B048161
CAS No.: 2732-58-3
M. Wt: 256.3 g/mol
InChI Key: ZJSYTTGSPQNXKT-UHFFFAOYSA-N
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Description

6-Ethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₆. It is a derivative of chrysene, where an ethyl group is substituted at the sixth position of the chrysene structure. Polycyclic aromatic hydrocarbons are known for their presence in fossil fuels and their potential environmental and health impacts due to their genotoxic properties .

Mechanism of Action

Target of Action

6-Ethylchrysene, a representative C2-alkylated polycyclic aromatic hydrocarbon (AlkPAH), primarily targets the P450 and AKR enzymes . These enzymes play a crucial role in the metabolic activation of this compound .

Mode of Action

The interaction of this compound with its primary targets, the P450 and AKR enzymes, leads to its metabolic activation . This activation involves the formation of bis-electrophiles, i.e., a mono-diol-epoxide and a mono-ortho-quinone within the same structure, bis-diol-epoxides, and bis-ortho-quinones .

Biochemical Pathways

The metabolic activation of this compound by P450 and AKR enzymes is followed by metabolic detoxification of the ortho-quinone . This detoxification process involves the interception of its redox cycling capability by catechol-O-methyltransferase and sulfotransferase enzymes . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research.

Pharmacokinetics

Its metabolic activation and subsequent detoxification suggest that it undergoes significant metabolic transformations

Result of Action

The metabolic activation of this compound results in the formation of various metabolites . These include 6-EC-tetraol isomers, O-monomethyl-O-monosulfonated-6-EC-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-EC-ortho-quinone . These metabolites could potentially be used as biomarkers of human exposure to this compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its oxidation exhibits slow kinetics, with only 20% reacted by 300 minutes . This suggests that environmental conditions, such as the presence of oxidizing agents, could influence the rate of its metabolic activation and hence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

6-Ethylchrysene interacts with various enzymes and proteins in biochemical reactions . The metabolism of this compound in human HepG2 cells has been studied, and the metabolites were identified by HPLC-UV-fluorescence detection and LC-MS/MS . Signature metabolites of the diol-epoxide pathway, such as 6-EC-tetraol isomers, were identified . This indicates that this compound plays a role in the diol-epoxide pathway of biochemical reactions.

Cellular Effects

This compound has been shown to have effects on human HepG2 cells . The metabolites of this compound, such as 6-EC-tetraol isomers, were identified in these cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by P450 and AKR enzymes . This activation leads to the formation of bis-electrophiles, such as a mono-diol-epoxide and a mono-ortho-quinone within the same structure, bis-diol-epoxides, and bis-ortho-quinones . These interactions at the molecular level explain how this compound exerts its effects.

Temporal Effects in Laboratory Settings

The identification of its metabolites in human HepG2 cells suggests that it may have long-term effects on cellular function

Metabolic Pathways

This compound is involved in the diol-epoxide pathway of biochemical reactions . It interacts with P450 and AKR enzymes during its metabolic activation

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylchrysene can be synthesized through various methods. One common method involves the reaction of chrysene with ethylating agents. For instance, direct acetylation of chrysene followed by Wolff-Kishner or Clemmensen reduction results in the formation of this compound . Another method involves the reaction of 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene with ethylmagnesium bromide (CH₃CH₂MgBr), followed by dehydration catalyzed by p-toluenesulfonic acid and dehydrogenation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in benzene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethylchrysene has several scientific research applications, particularly in the fields of environmental science, toxicology, and organic chemistry.

Comparison with Similar Compounds

6-Ethylchrysene can be compared with other ethyl-substituted chrysenes and methylchrysenes:

Properties

IUPAC Name

6-ethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYTTGSPQNXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181767
Record name 6-Ethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-58-3
Record name 6-Ethylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2732-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethylchrysene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-ethylchrysene interact with the human body and what are the potential downstream effects?

A1: Research indicates that this compound undergoes metabolic activation in human liver cells (HepG2) through enzymatic processes involving P450 and AKR enzymes []. This activation leads to the formation of reactive metabolites, primarily this compound-tetraol isomers via the diol-epoxide pathway []. Additionally, the ortho-quinone pathway contributes to the formation of O-monomethyl-O-monosulfonated-6-ethylchrysene-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-ethylchrysene-ortho-quinone []. These metabolites highlight potential detoxification mechanisms but also raise concerns about the potential for DNA damage and toxicity, as some of these metabolites are known to be reactive and capable of binding to DNA. Further research is needed to fully elucidate the long-term health effects of this compound exposure.

Q2: What is the environmental fate of this compound and its potential impact on marine organisms?

A2: Studies show that this compound, when part of oil-suspended particulate matter aggregates (OSAs), can be bioaccumulated by marine organisms like the clam Mactra veneriformis []. This bioaccumulation follows a bell-shaped pattern, peaking at around 30 days of exposure []. Interestingly, the accumulation levels are influenced by the activity of specific marine bacteria like Gammaproteobacteria, which play a role in hydrocarbon degradation []. This finding suggests a complex interplay between environmental pollutants, marine organisms, and the microbial community in oil spill scenarios. It underscores the importance of understanding these interactions for effective bioremediation strategies and ecological risk assessment.

Q3: How does the structure of this compound influence its ability to induce lipid peroxidation upon exposure to UVA light?

A3: Research has demonstrated that the position of the ethyl group on the chrysene ring significantly influences the compound's ability to induce lipid peroxidation when exposed to UVA light []. Specifically, this compound exhibits lower lipid peroxidation potential compared to chrysene and other ethylchrysene isomers with the ethyl group at positions 1, 2, 3, 4, or 5 []. This suggests that the C6 position of the ethyl group hinders the photochemical reactions responsible for generating reactive oxygen species that lead to lipid peroxidation. This structure-activity relationship provides valuable insights into the phototoxicity mechanisms of PAHs and can inform risk assessment of environmental pollutants.

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